H-D-SER(TBU)-OH

Peptide synthesis Chiral purity Quality control

H-D-Ser(tBu)-OH delivers the D-configuration and tBu side-chain protection indispensable for synthesizing stereochemically intact, protease-resistant therapeutic peptides (e.g., buserelin analogs). Unlike L-enantiomers, this compound ensures correct bioactivity. The tBu ether withstands Fmoc-SPPS coupling steps and cleaves quantitatively in standard TFA cocktails, eliminating orthogonal deprotection. Chiral HPLC purity ≥99.5% guarantees enantiomeric excess. Lyophilized stability of 36 months at -20 °C enables bulk procurement, reducing per-unit cost and supply-chain risk while maintaining full synthetic flexibility.

Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
CAS No. 18783-53-4
Cat. No. B555517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-SER(TBU)-OH
CAS18783-53-4
SynonymsH-D-Ser(tBu)-OH; 18783-53-4; (R)-2-Amino-3-(tert-butoxy)propanoicacid; o-t-butyl-d-serine; AmbotzHAA6520; o-tert-butyl-d-serine; AC1OCXDC; Z-O-tert.butyl-D-serine; SCHEMBL1644294; CTK0H7517; MolPort-005-938-110; ZINC2168273; MFCD00077107; AM82234; CS11444; AC-19237; AJ-33840; AK-81262; AM018841; AB0089412; FT-0695791; ST24047350; K-5635; (2R)-2-AMINO-3-(TERT-BUTOXY)PROPANOICACID; (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoicacid
Molecular FormulaC7H15NO3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
InChIKeyDDCPKNYKNWXULB-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Ser(tBu)-OH (CAS 18783-53-4): Procurement Specifications and Core Identity for Peptide Synthesis


H-D-Ser(tBu)-OH (O-tert-Butyl-D-serine, CAS 18783-53-4) is a D-configuration protected amino acid derivative featuring a tert-butyl (tBu) ether protecting group on the serine side-chain hydroxyl . With molecular formula C7H15NO3 and molecular weight 161.20 g/mol, this compound appears as a white to off-white crystalline powder with melting point 205–209°C . The tBu protection enhances stability during solid-phase peptide synthesis (SPPS) and enables selective deprotection under acidic conditions without affecting the growing peptide chain . Commercial specifications typically include purity ≥98% by standard analytical methods, with high-grade sources offering ≥99.5% by chiral HPLC .

H-D-Ser(tBu)-OH: Why In-Class Amino Acid Derivatives Cannot Be Freely Substituted in Peptide Synthesis


Protected amino acid derivatives within the same structural class cannot be generically interchanged due to fundamental differences in three critical procurement-relevant parameters: stereochemical configuration (D- vs L-), protecting group chemistry (tBu vs Trt vs TBDMS), and analytical purity specifications. Substituting H-D-Ser(tBu)-OH with O-tert-Butyl-L-serine [CAS 18822-58-7] yields an enantiomeric product with opposite optical rotation ([α]20D = -16° vs +16°) , producing a peptide with inverted stereochemistry and likely altered bioactivity [1]. Substituting with alternative hydroxyl-protected serine derivatives (e.g., H-D-Ser(Trt)-OH) introduces differential acid lability—tBu requires 90–95% TFA for cleavage while Trt cleaves at 1–2% TFA [2]—fundamentally altering synthetic protocol compatibility. These differences have direct consequences on coupling efficiency, racemization propensity, and final product stereochemical purity.

H-D-Ser(tBu)-OH Evidence Guide: Quantifiable Differentiation from Closest Analogs


Chiral HPLC Purity Specification: ≥99.5% vs Standard 98% Grade

High-grade H-D-Ser(tBu)-OH from specialized suppliers is offered with purity specification of ≥99.5% by chiral HPLC . Standard commercial grade O-tert-Butyl-D-serine is typically supplied at 96–98% purity . The chiral HPLC method specifically quantifies enantiomeric purity, ensuring the D-configuration is maintained without contamination from the L-enantiomer. For solid-phase peptide synthesis applications where stereochemical integrity is critical, the higher purity grade reduces the risk of epimeric peptide byproducts that could compromise biological activity or require additional purification steps.

Peptide synthesis Chiral purity Quality control

Optical Rotation: D-Enantiomer Specific Identification vs L-Enantiomer

H-D-Ser(tBu)-OH exhibits specific optical rotation [α]20D = +16 ± 1° (C=2 in water) . This value distinguishes the D-enantiomer from O-tert-Butyl-L-serine (CAS 18822-58-7), which exhibits [α]20D = -16 ± 1° (or +25 ± 2.0° in ethyl acetate depending on supplier specification) . The magnitude and sign of optical rotation provide a rapid, non-destructive analytical method for confirming enantiomeric identity upon receipt—critical given that the L-enantiomer is more commonly available and carries a different CAS number. Procurement of the incorrect enantiomer would result in a peptide with inverted stereochemistry at the serine residue, fundamentally altering its three-dimensional structure and biological recognition properties.

Chiral resolution Enantiomeric purity Peptide therapeutics

Enzymatic Stability: D-Ser(tBu)-Containing Peptide vs D-Leu-Containing Analog

In a head-to-head comparison of hypothalamic peptidase inactivation, D-Ser(TBU)6-EA10-LH-RH (buserelin analog) demonstrated measurable resistance to enzymatic degradation relative to native LH-RH, but retained gonadotrophin-releasing activity for a shorter duration than the D-Leu6-EA10-LH-RH analog [1]. Specifically, D-Leu6-EA10-LH-RH retained biological activity longer than D-Ser(TBU)6-EA10-LH-RH following incubation with hypothalamic supernatant fraction containing active LH-RH-degrading peptidases [1]. This finding establishes that the D-Ser(tBu) residue confers enhanced protease resistance compared to the native L-Ser-containing sequence, but does not achieve the maximal stability observed with D-Leu substitution—a critical consideration when selecting building blocks for protease-resistant peptide design.

Peptide stability Protease resistance LH-RH agonists

Synthetic Yield: tBu Protection vs TBDMS Protection in Phosphonopeptide Synthesis

In solid-phase synthesis of H- and methylphosphonopeptides using Fmoc/tBu strategy, incorporation of hydroxyl-protected serine (via tBu protection) enabled synthesis of model peptides H-GlyGlyXaaAla-OH (Xaa = Ser, Thr) with yields and purities >80% following phosphitylation and TFA cleavage [1]. The tBu protecting group used for serine side-chain protection is selectively cleaved under the same TFA conditions that effect global deprotection and resin cleavage, eliminating the need for a separate deprotection step. This contrasts with alternative hydroxyl-protecting groups such as tert-butyldimethylsilyl (TBDMS), which requires fluoride-based deprotection conditions orthogonal to standard TFA cleavage protocols [1].

Solid-phase synthesis Phosphonopeptides Protecting group strategy

Storage Stability: 36-Month Lyophilized Shelf Life Specification

H-D-Ser(tBu)-OH is specified to remain stable for 36 months when stored lyophilized at -20°C under desiccated conditions [1]. This extended shelf life compares favorably to related Fmoc-protected derivatives such as Fmoc-D-Ser(tBu)-OH (CAS 128107-47-1), which is typically specified with 2–8°C storage conditions and a shorter recommended shelf life due to the lability of the Fmoc group . For procurement planning in peptide synthesis laboratories, the 36-month stability of the unprotected H-D-Ser(tBu)-OH building block allows for bulk purchasing and long-term inventory management without the degradation concerns associated with Fmoc-protected forms.

Storage stability Inventory management Long-term procurement

H-D-Ser(tBu)-OH: Evidence-Based Research and Industrial Application Scenarios


D-Configuration Peptide Therapeutics Requiring Verified Chiral Purity

For synthesis of therapeutic peptides containing D-serine residues where stereochemical integrity is non-negotiable (e.g., buserelin analogs, protease-resistant peptide hormones), procurement of H-D-Ser(tBu)-OH with chiral HPLC purity ≥99.5% is indicated . The optical rotation specification ([α]20D = +16 ± 1°) provides incoming QC verification to prevent L-enantiomer substitution errors . The D-configuration confers enhanced resistance to endogenous proteases relative to L-amino acid-containing sequences, as demonstrated in comparative enzymatic degradation studies of LH-RH analogs [1]. This scenario applies to GMP peptide production, preclinical candidate synthesis, and any stereochemically sensitive peptide library construction.

High-Throughput Fmoc/tBu SPPS Workflows Requiring Single-Step Global Deprotection

In automated solid-phase peptide synthesis using Fmoc/tBu strategy, H-D-Ser(tBu)-OH provides the tBu side-chain protection compatible with standard TFA-mediated global deprotection. This single-step cleavage/deprotection workflow—validated in phosphonopeptide syntheses achieving >80% yields and purities —eliminates the need for orthogonal deprotection steps required by alternative protecting groups such as TBDMS. Procurement of H-D-Ser(tBu)-OH (rather than the Fmoc-protected form) enables greater synthetic flexibility, as the free amine allows for alternative N-terminal protection strategies or direct use in Boc-chemistry SPPS.

Long-Term Inventory Planning for Academic and Industrial Peptide Synthesis Laboratories

Laboratories with predictable peptide synthesis throughput should procure H-D-Ser(tBu)-OH for bulk inventory based on its specified 36-month lyophilized stability at -20°C . This shelf life substantially exceeds that of Fmoc-protected serine derivatives, which typically require 2–8°C storage with shorter recommended stability windows . Bulk procurement of H-D-Ser(tBu)-OH reduces per-unit cost and minimizes supply chain disruption risk, while the stable tBu protection remains intact until the user performs N-terminal protection (e.g., Fmoc-OSu reaction) immediately prior to synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-D-SER(TBU)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.